molecular formula C10H11BrClNO B7935749 N-(2-Bromo-5-chlorophenyl)isobutyramide

N-(2-Bromo-5-chlorophenyl)isobutyramide

Cat. No.: B7935749
M. Wt: 276.56 g/mol
InChI Key: VUJJIUVNEXVLIY-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-chlorophenyl)isobutyramide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the second position and a chlorine atom at the fifth position on the phenyl ring, which is attached to an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-chlorophenyl)isobutyramide typically involves the reaction of 2-bromo-5-chloroaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-bromo-5-chloroaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add isobutyryl chloride to the reaction mixture while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-chlorophenyl)isobutyramide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amide group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or alcohols.

    Hydrolysis: The major products are 2-bromo-5-chlorobenzoic acid and isobutylamine.

Scientific Research Applications

N-(2-Bromo-5-chlorophenyl)isobutyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-chlorophenyl)isobutyramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-chlorophenyl)isobutyramide
  • N-(2-Bromo-5-fluorophenyl)isobutyramide
  • N-(2-Bromo-5-methylphenyl)isobutyramide

Uniqueness

N-(2-Bromo-5-chlorophenyl)isobutyramide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-bromo-5-chlorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJJIUVNEXVLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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